Sodium 4-fluorobenzenesulfinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Organic synthesis: The presence of the fluorinated benzene ring suggests potential applications in the synthesis of other fluorinated compounds, which are valuable in various fields like pharmaceuticals and materials science.

- Medicinal chemistry: The sulfinate group can participate in various chemical reactions, potentially leading to the development of new drugs or drug analogs.

- Material science: As a salt, Sodium 4-fluorobenzenesulfinate might be explored in the development of novel ionic materials with specific properties.

Sodium 4-fluorobenzenesulfinate is an organosulfur compound with the molecular formula and a molecular weight of approximately 182.15 g/mol. It is characterized by the presence of a fluorine atom attached to a benzene ring, which is further substituted by a sulfinic acid group. This compound typically appears as a white to light yellow crystalline solid and is soluble in water, making it useful in various chemical applications .

- Oxidation-Reduction Reactions: It can act as both a reducing agent and an oxidizing agent, facilitating the formation of various organosulfur compounds .

- Nucleophilic Substitution: The sulfinic group can undergo nucleophilic attack, allowing for the synthesis of sulfones and other derivatives .

- Sulfination Reactions: This compound can be used to introduce sulfinic groups into organic molecules, serving as a building block for synthesizing more complex sulfur-containing compounds .

The synthesis of sodium 4-fluorobenzenesulfinate typically involves the following steps:

- Reaction with Sodium Bisulfite: A common method involves reacting 4-fluorobenzenesulfonyl chloride with sodium bisulfite in an aqueous solution. This reaction yields sodium 4-fluorobenzenesulfinate directly .

- Reduction Processes: The resulting sulfinic acid salt can be further reduced to produce other sulfur-containing compounds, such as thiophenols, through subsequent reactions with reducing agents like sodium borohydride .

Sodium 4-fluorobenzenesulfinate has several applications in organic synthesis:

- Building Block for Organosulfur Compounds: It serves as a versatile precursor for synthesizing various organosulfur derivatives, including sulfones and thiosulfonates .

- Reagent in Organic Chemistry: The compound is utilized in electrophilic aromatic substitution reactions, aiding in the functionalization of aromatic compounds .

- Potential Antimicrobial Agent: Its biological properties suggest applications in pharmaceuticals, particularly as an antimicrobial or antifungal agent .

Interaction studies involving sodium 4-fluorobenzenesulfinate focus on its reactivity with various nucleophiles and electrophiles. These studies have shown that it can effectively participate in bond-forming reactions, such as:

- C–S Bond Formation: It facilitates the creation of carbon-sulfur bonds, which are crucial in the synthesis of diverse organic molecules .

- N–S Bond Formation: The compound can also engage in reactions that lead to the formation of sulfonamides and related compounds .

Sodium 4-fluorobenzenesulfinate shares structural and functional similarities with several other sulfinates. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Sodium benzenesulfinate | Lacks fluorine; used similarly in organic synthesis | |

| Sodium 4-methylbenzenesulfinate | Contains a methyl group; exhibits different reactivity profiles | |

| Sodium 2-fluorobenzenesulfinate | Fluorine at the ortho position; alters electronic properties compared to para-substituted variants | |

| Sodium benzenesulfinate dihydrate | Hydrated form; affects solubility and stability |

The presence of the fluorine atom at the para position distinguishes sodium 4-fluorobenzenesulfinate from its analogs, influencing its reactivity and potential applications in organic synthesis and medicinal chemistry .

Sodium 4-fluorobenzenesulfinate, systematically named as benzenesulfinic acid, 4-fluoro-, sodium salt, exists as a white to off-white crystalline solid under standard conditions. The compound presents multiple accepted nomenclature variations, including sodium 4-fluorobenzenesulfinate, sodium para-fluorobenzenesulfinate, and 4-fluorobenzenesulfinic acid sodium salt. The International Union of Pure and Applied Chemistry name for this compound follows the systematic naming convention that identifies the fluorine substituent at the para position relative to the sulfinate group on the benzene ring.

Chemical databases report conflicting molecular formulas and weights for this compound, necessitating careful examination of the available data. According to Chemical Book, the molecular formula is listed as C₆H₄FNaO₂S with a molecular weight of 184.16 grams per mole. However, alternative sources suggest the formula C₆H₈FNaO₄S with a molecular weight of 218.17800 grams per mole. The discrepancy likely arises from different hydration states or crystalline forms of the compound, with the anhydrous form corresponding to the lower molecular weight.

Table 1: Physical and Chemical Properties of Sodium 4-Fluorobenzenesulfinate

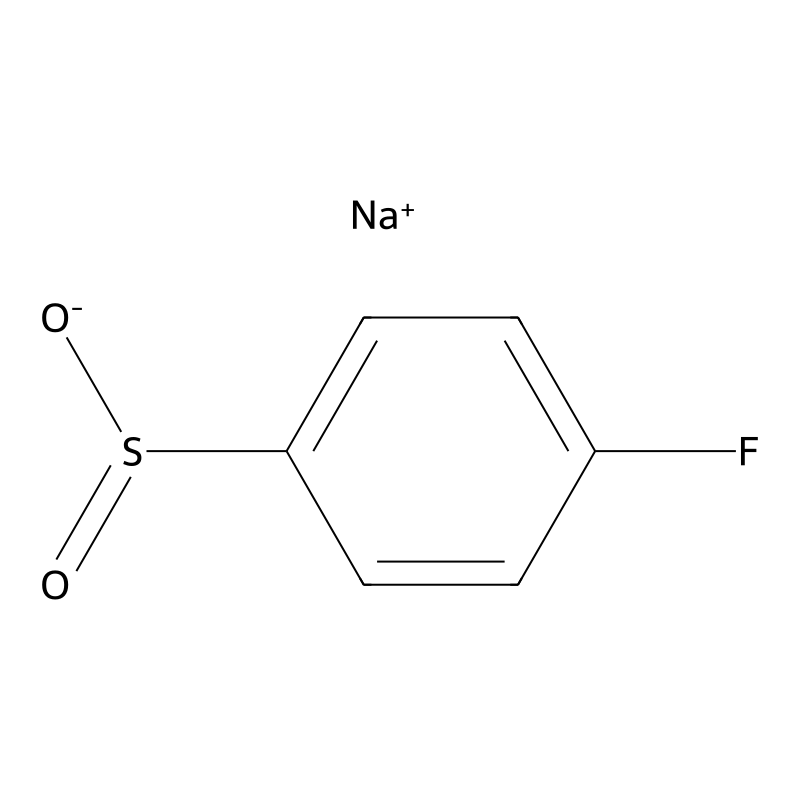

The chemical structure features a benzene ring substituted with a fluorine atom at the para position and a sulfinate group (-SO₂Na) directly attached to the aromatic system. This structural arrangement places the compound within the broader category of aromatic sulfinates, which are characterized by their ability to participate in diverse chemical transformations as nucleophiles, radical precursors, or electrophiles depending on reaction conditions.

Historical Context in Sulfinate Chemistry

The development of sulfinate chemistry traces its origins to the broader exploration of organosulfur compounds, with sulfinic acids being recognized as important intermediates in sulfur chemistry since the early twentieth century. Sulfinic acids, characterized by the general structure R-SO₂H, represent the oxidation state between sulfenic acids (R-SOH) and sulfonic acids (R-SO₃H). The sodium salts of sulfinic acids, including sodium 4-fluorobenzenesulfinate, emerged as more stable and synthetically useful derivatives compared to their corresponding free acids, which tend to undergo disproportionation reactions.

Historical developments in sulfinate chemistry have been driven by the need for reliable sources of sulfonyl radicals and the desire to access sulfur-containing compounds through mild reaction conditions. The recognition that sodium sulfinates could serve as versatile building blocks for organosulfur synthesis marked a significant advancement in synthetic methodology. Early applications focused primarily on the formation of thiosulfonates and sulfones through nucleophilic substitution reactions.

The emergence of radical chemistry in the latter half of the twentieth century brought renewed attention to sodium sulfinates as radical precursors. Research demonstrated that sulfinates could generate sulfonyl radicals under various conditions, including thermal activation, photochemical processes, and transition metal catalysis. This discovery opened new pathways for constructing carbon-sulfur bonds and enabled the development of novel synthetic transformations that were previously inaccessible through traditional ionic mechanisms.

The specific interest in fluorinated sulfinates, such as sodium 4-fluorobenzenesulfinate, parallels the broader recognition of fluorine's unique electronic properties and its ability to modulate molecular reactivity and biological activity. The incorporation of fluorine atoms into organic molecules has become increasingly important in pharmaceutical chemistry, materials science, and agrochemical development, driving demand for reliable synthetic methods to introduce fluorinated sulfur-containing groups.

Role in Modern Organosulfur Synthesis

Contemporary applications of sodium 4-fluorobenzenesulfinate span multiple areas of synthetic chemistry, with particular emphasis on its utility in forming sulfones, sulfonamides, and thiosulfonates. The compound functions as a versatile reagent capable of participating in nucleophilic substitution reactions, radical-mediated transformations, and transition metal-catalyzed processes.

In the synthesis of sulfonamides, sodium 4-fluorobenzenesulfinate serves as an effective sulfonylating agent when combined with various amines under appropriate reaction conditions. Recent methodological developments have demonstrated the selective formation of both sulfonamides and sulfenamides depending on the specific reaction parameters employed, highlighting the compound's versatility in nitrogen-sulfur bond formation. These transformations benefit from mild reaction conditions, broad substrate scope, and high efficiency, making them suitable for the preparation of biologically and pharmaceutically active compounds.

The formation of β-keto sulfones represents another significant application of sodium 4-fluorobenzenesulfinate in modern synthesis. The boron trifluoride diethyl etherate-promoted reaction with alkynes provides facile access to these valuable synthetic intermediates under mild conditions without requiring metal catalysts or chemical reagents with unpleasant odors. This methodology demonstrates excellent functional group compatibility and delivers products in good yields, making it particularly attractive for synthetic applications.

Table 2: Selected Synthetic Applications of Sodium 4-Fluorobenzenesulfinate

Cross-coupling reactions utilizing sodium 4-fluorobenzenesulfinate have gained prominence through the development of photoredox and nickel dual catalysis systems. These methodologies enable the formation of carbon-sulfur bonds between the sulfinate and various aryl, heteroaryl, and vinyl halides under mild conditions at room temperature. The broad tolerance for functional groups and the ability to couple with challenging substrates such as aryl chlorides demonstrate the synthetic utility of these transformations.

The compound's role as a radical precursor has expanded significantly with advances in photoredox catalysis and electrochemical synthesis. Under appropriate conditions, sodium 4-fluorobenzenesulfinate can generate sulfonyl radicals that participate in various bond-forming reactions, including carbon-carbon and carbon-heteroatom bond construction. These radical-mediated processes often provide access to products that are difficult to obtain through traditional ionic mechanisms and enable the development of novel synthetic methodologies.

Electrochemical synthesis represents an emerging area where sodium 4-fluorobenzenesulfinate has shown considerable promise. The electrochemical oxidative amination of various amines with sodium arenesulfinates, including the 4-fluoro derivative, provides sulfonamides in acceptable yields under environmentally benign conditions. The use of simple supporting electrolytes and the avoidance of stoichiometric oxidants make these electrochemical methods attractive alternatives to traditional synthetic approaches.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant